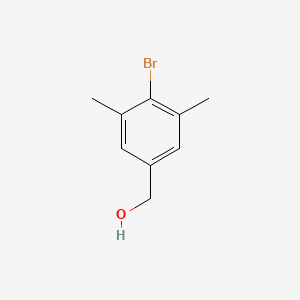

(4-Bromo-3,5-dimethylphenyl)methanol

Description

Properties

IUPAC Name |

(4-bromo-3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZNWRBWULRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-3,5-dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3,5-dimethylphenyl)methanol is an important synthetic intermediate in the fields of medicinal chemistry and materials science. Its substituted phenyl ring serves as a versatile scaffold for the construction of more complex molecules with potential biological activity or unique material properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The methodologies presented are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK--[1] |

| Molecular Weight | 215.09 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid (typical) | N/A |

| Melting Point | Not explicitly available in searches | N/A |

| Boiling Point | Not explicitly available in searches | N/A |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane | General chemical knowledge |

Synthetic Strategies

The synthesis of this compound can be approached through two primary reductive strategies, each with its own set of advantages and considerations. The choice of route will often depend on the availability of starting materials and the desired scale of the reaction.

Route A: Direct Reduction of 4-Bromo-3,5-dimethylbenzaldehyde

This is the most direct and efficient route, utilizing the selective reduction of an aldehyde to a primary alcohol.

Route B: Reduction of 4-Bromo-3,5-dimethylbenzoic Acid

An alternative route that begins with the corresponding carboxylic acid, requiring a more potent reducing agent.

The following diagram illustrates these two primary synthetic pathways.

References

An In-depth Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol for Advanced Research

This guide offers a comprehensive technical overview of (4-Bromo-3,5-dimethylphenyl)methanol, a substituted aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing a foundation for its effective utilization in the laboratory.

Molecular Profile and Physicochemical Properties

This compound, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a halogenated aromatic alcohol. The presence of the bromine atom and the hydroxylmethyl group on the xylene scaffold imparts a unique combination of reactivity and steric hindrance, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Bromo-3,5-dimethylbenzyl alcohol | PubChem[1] |

| CAS Number | 27006-02-6 | BLDpharm[2] |

| Molecular Formula | C₉H₁₁BrO | PubChem[1] |

| Molecular Weight | 215.09 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | Not experimentally reported; predicted to be a low-melting solid | - |

| Boiling Point | Not experimentally reported | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | - |

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis via Reduction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Bromo-3,5-dimethylbenzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3,5-dimethylbenzaldehyde (1 equivalent) in methanol.

-

Reduction: Cool the solution to 0°C using an ice bath. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons should appear as a singlet due to the symmetrical substitution pattern. The benzylic protons will be a singlet, and the two methyl groups will also present as a single peak.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, including the carbon bearing the hydroxyl group, the aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching and C=C aromatic stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) and the loss of the entire hydroxymethyl group (-CH₂OH)[3].

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the benzylic alcohol and the aromatic bromine atom.

Reactivity of the Benzylic Alcohol

The hydroxyl group can undergo a variety of transformations, making this compound a versatile synthetic intermediate[4]:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-bromo-3,5-dimethylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (4-bromo-3,5-dimethylbenzoic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄)[4][5].

-

Esterification: It can react with carboxylic acids or their derivatives to form esters[4][6].

-

Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.

-

Halogenation: The hydroxyl group can be replaced by a halogen, for instance, by treatment with thionyl chloride (SOCl₂) to yield the corresponding benzyl chloride.

Reactivity of the Aromatic Bromine

The bromine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Potential Applications in Medicinal Chemistry

Substituted benzyl alcohols are important structural motifs in a number of biologically active compounds[7][8]. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The lipophilic nature of the dimethylphenyl group combined with the reactive handles of the alcohol and the bromine atom allows for the systematic exploration of chemical space in drug discovery programs. Potential therapeutic areas where this scaffold could be explored include oncology, infectious diseases, and central nervous system disorders.

Caption: Key chemical transformations of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual reactivity, stemming from the benzylic alcohol and the aromatic bromine, allows for a wide range of chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in leveraging this compound for the development of novel molecules with potential therapeutic applications.

References

- 1. This compound | C9H11BrO | CID 2727483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 27006-02-6|this compound|BLD Pharm [bldpharm.com]

- 3. brainly.in [brainly.in]

- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

(4-Bromo-3,5-dimethylphenyl)methanol CAS number and supplier

An In-depth Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol for Advanced Research

This guide provides an in-depth exploration of this compound, a key chemical intermediate for professionals in research, development, and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and commercial sourcing, offering field-proven insights to support your scientific endeavors.

Core Chemical Identity and Properties

This compound, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, makes it a versatile building block in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the hydroxymethyl group can be readily modified, enabling the construction of complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 27006-02-6 [1][2][3].

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 27006-02-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO | [2][4] |

| Molecular Weight | 215.09 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Bromo-3,5-dimethylbenzyl alcohol | [2][4] |

| SMILES | CC1=CC(=CC(=C1Br)C)CO | [4] |

| Purity | Typically ≥95-98% |[2][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly and reliably achieved through the reduction of the corresponding carboxylic acid, 4-bromo-3,5-dimethylbenzoic acid. This method is favored for its high yield and the relative stability of the starting material.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing carboxylic acids to primary alcohols. It is highly selective for this functional group, avoiding unwanted reactions with the aryl bromide. Unlike stronger reducing agents like lithium aluminum hydride (LAH), the workup for borane reductions is typically simpler and avoids the generation of flammable hydrogen gas upon quenching with water.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to the reaction conditions and effectively solubilizes both the starting material and the borane complex.

-

Temperature Control: The initial addition of the reducing agent is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Protocol:

-

Preparation: A 500 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with 4-bromo-3,5-dimethylbenzoic acid (10.0 g, 43.6 mmol).

-

Dissolution: Anhydrous tetrahydrofuran (THF, 150 mL) is added, and the mixture is stirred until the acid is fully dissolved.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Borane-THF complex (1.0 M solution in THF, 109 mL, 109 mmol, 2.5 equivalents) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL), followed by a 1 M aqueous HCl solution (50 mL).

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 100 mL).

-

Washing & Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification by flash column chromatography (using a hexane/ethyl acetate gradient) affords this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its bifunctional nature. It serves as a valuable scaffold for introducing a substituted benzyl moiety into target molecules.

-

As a Nucleophile: The primary alcohol can be deprotonated to form an alkoxide, which can then be used in Williamson ether synthesis or for the formation of esters. These reactions are fundamental in creating prodrugs or modifying ligand-receptor interactions.

-

As a Precursor to Electrophiles: The alcohol can be converted into a more reactive benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂). This transforms the benzylic position into an electrophilic site, ready for substitution reactions with a wide range of nucleophiles.

-

Oxidation: The alcohol can be selectively oxidized to 4-bromo-3,5-dimethylbenzaldehyde, another crucial building block for reactions such as reductive amination, Wittig reactions, and the formation of imines.

-

Cross-Coupling Reactions: The aryl bromide functionality is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for building molecular complexity.

Caption: Key reaction pathways for this compound.

Commercial Suppliers and Availability

This compound is readily available from several chemical suppliers, typically on a research scale. When sourcing, it is critical to verify purity specifications to ensure the integrity of your experimental results.

Table 2: Selected Suppliers of this compound

| Supplier | Purity/Grade | Notes |

|---|---|---|

| BLDpharm | Inquire | Offers online ordering.[1] |

| CP Lab Safety | 98% | Available in 10g quantities.[2] |

| CymitQuimica | 95% | Distributes for Apollo Scientific.[5] |

| Sunway Pharm Ltd | Inquire | Lists as a product offering.[3] |

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, compounds with similar structures (aryl bromides, benzyl alcohols) warrant caution.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Hazards: Based on related structures, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled. Always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

Spectral data for (4-Bromo-3,5-dimethylphenyl)methanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of (4-Bromo-3,5-dimethylphenyl)methanol

Introduction

This compound (CAS No: 27006-02-6, Molecular Formula: C₉H₁₁BrO) is a substituted aromatic alcohol that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. The precise substitution pattern on the aromatic ring—a bromine atom flanked by two methyl groups—offers unique steric and electronic properties that are valuable in designing targeted molecules.

Given its role as a precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1][2] This guide provides a comprehensive analysis of the spectral data of this compound, delving into the principles of each technique and the rationale behind the interpretation of the resulting spectra. Our approach is to treat the collective data as a self-validating system, where each piece of spectral information corroborates the others to build a conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds.[3][4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.

Predicted ¹H NMR Data Analysis (this compound)

Based on the molecular structure, we can predict the following signals for this compound. The symmetry of the molecule is a key factor; the two methyl groups are chemically equivalent, as are the two aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | Singlet (s) | 2H | Ar-H | The two protons on the aromatic ring are in identical chemical environments, hence they appear as a single signal. Their position in the aromatic region (7.0-8.0 ppm) is expected. |

| ~ 4.55 | Singlet (s) | 2H | -CH₂ OH | These benzylic protons are deshielded by both the aromatic ring and the adjacent electronegative oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. |

| ~ 2.35 | Singlet (s) | 6H | Ar-CH₃ | The six protons of the two methyl groups are equivalent due to the molecule's symmetry. They give a strong singlet in the typical range for benzylic methyl groups. |

| Variable (~1.5-4.0) | Broad Singlet (br s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is often broad and can be confirmed by its disappearance upon D₂O exchange. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust protocol is essential for obtaining reliable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[1]

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

-

Data Acquisition: A standard pulse sequence is used. Sufficient scans (typically 8 to 16) are averaged to ensure a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.

Predicted ¹³C NMR Data Analysis (this compound)

The molecule's symmetry reduces the number of expected signals to five distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 141 | C -CH₂OH | This quaternary aromatic carbon is deshielded due to its attachment to the electron-withdrawing CH₂OH group. |

| ~ 139 | C -CH₃ | These two equivalent quaternary aromatic carbons are deshielded by the attached methyl groups. |

| ~ 128 | C -H | These two equivalent aromatic carbons are found in the typical range for protonated aromatic carbons. |

| ~ 125 | C -Br | The carbon directly attached to the bromine atom is shifted downfield by the halogen's inductive effect, though less so than might be expected due to the "heavy atom effect". |

| ~ 64 | -C H₂OH | The benzylic carbon is significantly deshielded by the attached oxygen atom, placing it in the 60-70 ppm range. |

| ~ 23 | -C H₃ | The two equivalent methyl carbons appear in the aliphatic region of the spectrum. |

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but requires more scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope (~1.1%). Broadband proton decoupling is applied to simplify the spectrum by removing C-H coupling and to enhance the signal via the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6] It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.

IR Data Analysis (this compound)

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its identity as a substituted benzyl alcohol.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (CH₃ and CH₂) |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1050 | Strong | C-O Stretch | Primary Alcohol (C-OH) |

| 600 - 500 | Medium-Weak | C-Br Stretch | Aryl Bromide (C-Br) |

Causality in IR Analysis: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules in the condensed phase.[7] The strong intensity of the C-O stretching band is characteristic of primary alcohols.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR analysis often employs an ATR accessory, which simplifies sample handling.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is collected by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a unique fingerprint for the molecule.[9][10]

Mass Spectrum Data Analysis (this compound)

The molecular weight of this compound is approximately 215.09 g/mol .

Molecular Ion (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 214 and m/z 216 . This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways.[11]

| m/z (Proposed) | Proposed Fragment Ion | Rationale for Fragmentation |

| 214 / 216 | [C₉H₁₁BrO]⁺ | Molecular Ion (M⁺) with ⁷⁹Br / ⁸¹Br isotopes. |

| 199 / 201 | [C₉H₁₀Br]⁺ | Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion. |

| 197 / 199 | [C₉H₈Br]⁺ | Loss of water (H₂O, 18 Da), a common fragmentation for alcohols. |

| 135 | [C₈H₈Br]⁺ | Loss of the hydroxymethyl radical (•CH₂OH, 31 Da). |

| 119 | [C₉H₁₁]⁺ | Loss of a bromine radical (•Br), leading to the dimethylbenzyl cation. |

| 107 | [C₇H₇O]⁺ | Formation of the hydroxytropylium ion, a characteristic rearrangement for benzyl alcohols.[12] |

| 79 | [C₆H₇]⁺ | Loss of carbon monoxide (CO) from the m/z 107 ion.[13] |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities.

-

Ionization: The analyte elutes from the GC column and enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[14]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The ions are detected, and the signal is processed to generate the mass spectrum.

Integrated Analysis Workflow

Caption: Integrated workflow for structural elucidation.

Conclusion

The combined spectral data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating characterization of this compound. IR spectroscopy confirms the presence of the key hydroxyl and aryl-bromide functional groups. NMR spectroscopy elucidates the precise connectivity and symmetry of the carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern, while its fragmentation provides further corroborating structural evidence. This integrated approach is fundamental in modern chemistry, ensuring the identity and purity of critical chemical reagents for researchers and drug development professionals.

References

- 1. jchps.com [jchps.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. acdlabs.com [acdlabs.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chromatographyonline.com [chromatographyonline.com]

(4-Bromo-3,5-dimethylphenyl)methanol solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of (4-Bromo-3,5-dimethylphenyl)methanol in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical applications. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing stable formulations. This document moves beyond a simple data sheet, offering a first-principles approach to solubility, coupled with a robust experimental framework for its determination.

Physicochemical Profile and Solubility Predictions

This compound is a solid at room temperature with a melting point in the range of 107-111 °C. Its molecular structure, featuring a polar hydroxyl group and a larger, more nonpolar bromodimethylphenyl moiety, suggests a nuanced solubility profile.

Structural Analysis and Polarity:

-

Hydrogen Bonding: The primary driver of solubility in polar, protic solvents is the benzylic alcohol group (-CH₂OH). This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).

-

Van der Waals Forces: The bromodimethylphenyl ring contributes significantly to the molecule's nonpolar character. London dispersion forces will be the predominant intermolecular interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds introduce dipole moments, allowing for interactions with polar aprotic solvents.

Based on the principle of "like dissolves like," we can make the following qualitative predictions:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. Alcohols such as methanol, ethanol, and isopropanol are also likely to be excellent solvents due to their ability to form strong hydrogen bonds.

-

Moderate Solubility: Dichloromethane (DCM) and chloroform may show moderate to good solubility due to their ability to dissolve a wide range of organic compounds.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and heptane, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar hydroxyl group is high. Water is also expected to be a poor solvent due to the compound's significant nonpolar surface area.

Experimental Determination of Solubility: A Validated Protocol

To move from qualitative predictions to quantitative data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Overall Experimental Workflow

The following diagram outlines the key steps in the isothermal equilibrium method for determining the solubility of this compound.

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is to add approximately 100 mg of solid to 2-3 mL of the solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For many organic systems, 24 to 48 hours is adequate. A preliminary kinetic study can be performed to determine the exact time to equilibrium.

-

-

Sampling:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

-

Solubility can be calculated as: (mass of solid) / (mass of solvent) * 100.

-

-

Quantitative Analysis by HPLC (Primary Method):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. The concentration range should bracket the expected solubility.

-

Accurately dilute a known volume or mass of the filtered supernatant from step 3 with the mobile phase.

-

Analyze the diluted sample and the calibration standards by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | |

| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] | |

| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | |

| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Dichloromethane (DCM) | 3.1 | [Experimental Data] | [Calculated Data] | |

| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |

Note: The table is populated with placeholder text. Actual experimental data would be inserted here.

Impact of Temperature on Solubility

For most solid solutes, solubility increases with temperature. This relationship is governed by the enthalpy of solution. For this compound, the dissolution process is expected to be endothermic, meaning that providing thermal energy will favor the dissolution process. This is particularly relevant for recrystallization procedures, where the compound is dissolved in a minimal amount of a hot solvent and then allowed to crystallize upon cooling. Investigating solubility at different temperatures (e.g., 0 °C, 25 °C, and 40 °C) can provide valuable data for developing robust purification protocols.

Conclusions and Practical Applications

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. The experimental protocol detailed in this guide provides a reliable framework for generating high-quality, quantitative solubility data. This information directly informs:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are soluble but potential byproducts are not can simplify purification.

-

Recrystallization and Purification: The selection of an appropriate solvent system (a good solvent for dissolving at high temperatures and a poor solvent for crystallization at low temperatures) is critical for achieving high purity.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and stability.

By combining theoretical predictions with rigorous experimental validation, researchers can confidently handle and utilize this compound to its full potential.

Commercial availability of (4-Bromo-3,5-dimethylphenyl)methanol

A Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol: Commercial Availability, Synthesis, and Applications for Research Professionals

Abstract

This compound is a substituted benzyl alcohol that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—a hydroxylmethyl group flanked by two methyl groups and a bromine atom at the para position—offers multiple avenues for synthetic elaboration, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides an in-depth overview of the compound's commercial availability, practical procurement strategies, a detailed synthesis protocol, and its key applications in drug discovery and development. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

Precise identification is critical for procurement and application. This compound is recognized by several identifiers across chemical databases and suppliers.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Common Synonyms | 4-Bromo-3,5-dimethylbenzyl alcohol[1][2] |

| CAS Number | 27006-02-6[1][2][3][4][5] |

| PubChem CID | 2727483[1] |

| Molecular Formula | C₉H₁₁BrO[1][3] |

| Molecular Weight | 215.09 g/mol [1][2][4] |

| MDL Number | MFCD00277869[3][4] |

While comprehensive experimental data on its physical properties is not widely published, computed properties provide a useful baseline for experimental planning.

Table 2: Physical and Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.5 | PubChem (Computed)[1] |

| Complexity | 115 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |

| Storage | Sealed in dry, room temperature | BLDpharm, Sunway Pharm[2][5] |

Spectroscopic data is essential for confirming the identity and purity of the material. GC-MS and vapor-phase IR spectra are commercially available for reference through spectral databases.[1] Suppliers may also provide batch-specific NMR, HPLC, or LC-MS data upon request.[5]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. It is typically sold for laboratory use only and not for direct consumer, food, or drug applications.[4]

Procurement Strategy: When sourcing this chemical, researchers should prioritize suppliers that provide clear specifications on purity and offer comprehensive analytical data (e.g., CoA, NMR). Purity levels are commonly offered at 95%, 97%, or 98%, and the choice depends on the sensitivity of the subsequent synthetic steps.[2][4][6]

Table 3: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

|---|---|---|---|

| Apollo Scientific | 95% | 500mg, 1g, 5g, 10g, 25g | Distributed via platforms like CymitQuimica.[4] |

| Sunway Pharm | 97% | 100mg, 250mg, 1g, 5g, 10g | Offers bulk inquiry options.[2] |

| CP Lab Safety | 98% | 10g | For professional/industrial use only.[6] |

| BLDpharm | N/A | Varies | Provides access to NMR, HPLC, LC-MS data.[5] |

| Appchem | N/A | Varies | Lists CAS 27006-02-6.[3] |

Synthesis and Purification

While commercially available, in-house synthesis may be required for specific research applications or custom isotopic labeling. The most direct and common synthetic route is the reduction of the corresponding aldehyde, 4-Bromo-3,5-dimethylbenzaldehyde. This aldehyde is also commercially available and serves as a stable precursor.[7][8]

Caption: Synthetic workflow for the reduction of 4-Bromo-3,5-dimethylbenzaldehyde.

Experimental Protocol: Reduction of 4-Bromo-3,5-dimethylbenzaldehyde

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.

Materials:

-

4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄, 1.1 - 1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).

-

Causality: Methanol is an excellent solvent for both the aldehyde and the borohydride reagent, facilitating a homogenous reaction.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to near 0°C.

-

Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled reduction.

-

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions over 15-20 minutes.

-

Causality: Portion-wise addition is crucial to manage the rate of reaction and hydrogen gas evolution, preventing an uncontrolled exotherm.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Trustworthiness: Monitor the reaction's completion using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the aldehyde spot indicates the reaction is complete.

-

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess sodium borohydride.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The product alcohol is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Causality: The water wash removes residual methanol and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Applications in Research and Development

The utility of this compound lies in the reactivity of its two key functional groups: the brominated aromatic ring and the primary alcohol. This dual functionality makes it a powerful scaffold for building molecular complexity.

-

Medicinal Chemistry: Substituted benzyl alcohols are foundational motifs in drug discovery.[9][10] The hydroxyl group can be easily converted into an ether or ester, or oxidized to an aldehyde or carboxylic acid. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This is critical for generating libraries of compounds for structure-activity relationship (SAR) studies.[11][12]

-

API Synthesis: As a registered pharmaceutical intermediate, this compound and its analogs are used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[13]

-

Materials Science: The rigid, well-defined structure of the phenyl ring makes it a useful component in the synthesis of polymers, liquid crystals, and other advanced materials where specific electronic and steric properties are required.

Caption: Reactivity pathways of this compound as a synthetic scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound. The compound is classified with specific GHS hazard statements.

Table 4: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Biosynth Safety Data Sheet[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

-

General Hygiene: Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Storage and Incompatibilities:

-

Storage: Store in a tightly closed container in a cool, dry place.[5] Keep under an inert atmosphere (e.g., Nitrogen) for long-term stability.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for research and development professionals. Its procurement is straightforward from numerous specialized chemical suppliers, with varying grades of purity to suit different experimental needs. For applications requiring larger quantities or custom modifications, a reliable synthesis via the reduction of its corresponding aldehyde is readily achievable. The dual reactivity of its alcohol and bromo-aryl functionalities provides chemists with a powerful scaffold for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety and handling protocols is essential for its responsible use in the laboratory.

References

- 1. This compound | C9H11BrO | CID 2727483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:27006-02-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 27006-02-6|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-Bromo-3,5-dimethylbenzaldehyde | 400822-47-1 | FB69803 [biosynth.com]

- 8. 4-Bromo-3,5-dimethylbenzaldehyde | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 12. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 13. arsynlifesciences.com [arsynlifesciences.com]

An In-Depth Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-Bromo-3,5-dimethylphenyl)methanol, a key halogenated aromatic alcohol used in advanced organic synthesis. We will delve into its fundamental physicochemical properties, explore a robust and reliable synthetic pathway with mechanistic insights, and discuss its applications as a versatile building block, particularly for professionals in pharmaceutical research and drug development. This document is intended to serve as a practical resource for scientists, offering detailed protocols and safety information to facilitate its effective and safe utilization in the laboratory.

Core Physicochemical Properties

This compound, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a substituted aromatic compound whose structural features—a reactive hydroxymethyl group and a strategically placed bromine atom—make it a valuable intermediate.[1][2] The bromine atom can be used in various cross-coupling reactions, while the alcohol moiety allows for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This dual reactivity is central to its utility in constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | PubChem[3] |

| Molecular Weight | 215.09 g/mol | PubChem[3][4] |

| CAS Number | 27006-02-6 | CP Lab Safety[1] |

| Appearance | White low melting crystalline solid | Chem-Impex[5] |

| IUPAC Name | This compound | PubChem[3] |

| Canonical SMILES | CC1=CC(=CC(=C1Br)C)CO | PubChem[3] |

Synthesis Pathway and Mechanistic Considerations

The most direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde. This transformation is a cornerstone of organic chemistry and is typically achieved with high efficiency using a selective reducing agent.

Choice of Reducing Agent: A Rationale

For the reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is an exemplary choice. The rationale for its selection is rooted in its chemoselectivity and operational simplicity.

-

Expertise & Experience: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups. It is also significantly safer to handle, as it does not react violently with atmospheric moisture or protic solvents like methanol and ethanol, which are often used as the reaction medium.[6] This compatibility simplifies the experimental setup and workup procedure.

-

Trustworthiness: The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during the reaction or workup to yield the final alcohol. This is a highly reliable and well-documented reaction, ensuring high yields and purity of the desired product.[6]

The overall synthetic workflow is visualized in the diagram below.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

Substituted benzyl alcohols are critical building blocks in medicinal chemistry. This compound is no exception, serving as a versatile precursor for active pharmaceutical ingredients (APIs).[5][7]

-

Scaffold for Complex Molecules: The compound provides a phenyl ring scaffold that can be further functionalized. The methyl groups offer steric hindrance and electronic effects that can be crucial for tuning the biological activity and pharmacokinetic properties of a target molecule.

-

Intermediate in Multi-step Synthesis: It is frequently used as an early-stage intermediate.[5] For instance, the alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

While specific drugs derived from this exact molecule are proprietary, its structural motifs are found in compounds investigated for a range of therapeutic areas, including anti-inflammatory and analgesic medications.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The compound is classified with the following hazards:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) immediately.[9][11]

Experimental Protocol: Synthesis via Aldehyde Reduction

This section provides a detailed, self-validating methodology for the synthesis of this compound from 4-bromo-3,5-dimethylbenzaldehyde.

Materials and Reagents:

-

4-bromo-3,5-dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromo-3,5-dimethylbenzaldehyde in 100 mL of methanol. Stir until all solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This step is critical to moderate the exothermic reaction and prevent potential side reactions.

-

Addition of Reducing Agent: While stirring vigorously, add 2.0 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Adding the reagent slowly ensures the reaction temperature remains under control. A similar procedure is effective for related substrates.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. This step neutralizes the basic reaction mixture and decomposes the borate esters.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Washing: Combine all organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chem-tools.com [chem-tools.com]

- 3. This compound | C9H11BrO | CID 2727483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-Bromo-2,5-dimethylphenyl)methanol | C9H11BrO | CID 23584045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. biosynth.com [biosynth.com]

- 9. angenechemical.com [angenechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. capotchem.cn [capotchem.cn]

A Technical Guide to the Crystallographic Analysis of (4-Bromo-3,5-dimethylphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential as a therapeutic agent or synthetic building block. This guide addresses the crystal structure of (4-bromo-3,5-dimethylphenyl)methanol, a compound of interest in synthetic and medicinal chemistry. While a definitive, publicly deposited crystal structure for this specific molecule is not available in crystallographic databases as of this writing, this document serves as a comprehensive technical protocol and conceptual framework for its determination and analysis. We provide a robust, field-proven methodology, from chemical synthesis and single-crystal growth to X-ray diffraction data collection and structure refinement. Furthermore, we discuss the anticipated structural features, including key intermolecular interactions that govern its supramolecular assembly, offering researchers a complete roadmap for elucidating and interpreting its solid-state architecture.

Introduction to this compound

This compound, also known as 4-bromo-3,5-dimethylbenzyl alcohol, belongs to a class of substituted aromatic compounds that are valuable intermediates in organic synthesis.[1] The presence of a bromine atom, two methyl groups, and a hydroxymethyl functional group on the phenyl ring imparts a unique combination of reactivity and structural properties. Halogenated organic molecules are pivotal in drug development for modulating pharmacokinetic properties, while the benzyl alcohol moiety provides a site for forming esters, ethers, or participating in hydrogen bonding.

Understanding the crystal structure is paramount. It reveals the molecule's intrinsic conformation and, more importantly, the non-covalent interactions—such as hydrogen and halogen bonds—that dictate crystal packing. This packing arrangement directly influences critical material properties like melting point, solubility, and stability, which are key considerations in drug formulation and material science. This guide provides the definitive experimental workflow to determine this unknown structure.

A Validated Workflow for Structure Determination

The process of determining a crystal structure is a sequential workflow that demands precision at every stage. Each step is designed to yield a result that validates its readiness for the subsequent phase, ensuring the integrity of the final structural model.

Caption: Figure 1. A self-validating workflow for crystal structure determination.

Synthesis and Crystallization

Expert Rationale: The foundation of high-quality crystallographic analysis is a pure, crystalline sample. The synthesis must yield material of >98% purity to prevent impurities from inhibiting crystal growth or co-crystallizing.

Protocol for Synthesis: A reliable method for synthesizing the title compound is the reduction of the corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde.

-

Reaction Setup: To a stirred solution of 4-bromo-3,5-dimethylbenzaldehyde (1 equivalent) in dry methanol (approx. 0.5 M solution) at 0 °C, add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise. The use of NaBH₄ is a mild and selective method for reducing aldehydes to alcohols.[2]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield this compound as a pure solid.

Protocol for Single-Crystal Growth:

-

Solvent Screening: In separate small vials, test the solubility of ~5-10 mg of the purified compound in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane, and mixtures thereof). An ideal solvent system is one in which the compound is moderately soluble.

-

Slow Evaporation (Trusted Method): Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near-saturation in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days. The slow process is critical as it allows molecules to organize into a well-ordered crystal lattice.

-

Harvesting: Once well-formed, optically clear crystals appear, carefully harvest them from the solution using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)

Expert Rationale: Data collection is performed at cryogenic temperatures (~100 K) to minimize atomic thermal vibrations, which results in higher resolution data and a more precise structural model.

Protocol for Data Collection:

-

Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope. Secure the crystal onto a cryo-loop using paratone oil, which also acts as a cryoprotectant.

-

Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (100 K) on the diffractometer.

-

Data Collection Strategy: Modern diffractometers equipped with software like APEX or CrysAlisPro will automatically determine an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.

-

Data Acquisition: Launch the data collection run using monochromatic radiation, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).

-

Data Processing: After collection, the raw diffraction images are processed. This involves integration (calculating the intensity of each diffraction spot), scaling, and absorption correction, yielding a reflection file (e.g., an HKL file).

Structure Solution, Refinement, and Analysis

Crystallographic Data Presentation

Upon successful refinement, the crystallographic data should be compiled into a standardized table. The following serves as a template for reporting the data for this compound.

| Parameter | Value (Anticipated) |

| Chemical Formula | C₉H₁₁BrO |

| Formula Weight | 215.09[1] |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated, g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Data Collection & Refinement | |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R(int) | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I > 2σ(I)] | R₁ = < 0.05 |

| wR₂ = < 0.12 | |

| R indices (all data) | R₁ = To be determined |

| wR₂ = To be determined |

Anticipated Structural Features and Discussion

While the precise structure is unknown, the molecular formula allows for an expert prediction of the key intermolecular interactions that will define its supramolecular chemistry.

Hydrogen Bonding: The primary and strongest interaction will undoubtedly be the hydrogen bond formed by the hydroxyl (-OH) group of the methanol moiety. It is highly probable that these groups will form chains or dimers. For instance, two molecules could link via a pair of O-H···O hydrogen bonds to form a classic R²₂(8) graph set motif. This is a very common and stabilizing interaction for alcohols.

Halogen Bonding and Other Interactions: The bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. Furthermore, C-H···π interactions and potential π-π stacking between the phenyl rings, influenced by the steric bulk of the methyl groups, will likely play a secondary but important role in consolidating the crystal packing.

Caption: Figure 2. A likely supramolecular synthon: the R²₂(8) hydrogen-bonded dimer.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The subsequent analysis of hydrogen bonding, potential halogen bonding, and other weak interactions will provide critical insights into its solid-state behavior, informing its application in drug design and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromo-3,5-dimethylphenyl)methanol

Introduction: The Strategic Importance of Substituted Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly pivotal in the pharmaceutical and materials science sectors for the synthesis of biaryl scaffolds.[2][3]

(4-Bromo-3,5-dimethylphenyl)methanol is a valuable building block in this context. The presence of the aryl bromide provides a reactive handle for the Suzuki coupling, while the dimethyl substitution pattern influences the steric and electronic properties of the resulting biaryl product. Furthermore, the benzylic hydroxyl group offers a versatile point for subsequent functionalization, allowing for the facile introduction of a wide array of chemical moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions, complete with detailed protocols, mechanistic insights, and optimization strategies.

Reaction Principle: The Catalytic Cycle of Innovation

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[6]

-

Transmetalation: The organoboron reagent, typically an arylboronic acid, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer/hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 215 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl methanol product.

Caption: Experimental workflow for the Suzuki coupling reaction.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | The choice of catalyst and ligand is critical. For many standard aryl bromides, Pd(PPh₃)₄ is a reliable choice. In-situ generation from Pd(OAc)₂ and a phosphine ligand like PPh₃ or more electron-rich and bulky phosphines can enhance catalytic activity, especially for more challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base plays a crucial role in activating the boronic acid for transmetalation.[7] Inorganic bases are most common, with their strength and solubility influencing reaction rates and yields. For substrates with base-sensitive functional groups, milder bases like NaHCO₃ may be necessary. |

| Solvent System | Toluene, 1,4-Dioxane, THF, DMF (often with water) | The solvent must solubilize the reactants and catalyst. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the inorganic base and facilitate the catalytic cycle. The choice of solvent can also influence the reaction rate and selectivity. |